![molecular formula C21H25N2O6P B3031560 Strychnine phosphate CAS No. 509-42-2](/img/structure/B3031560.png)
Strychnine phosphate
Overview
Description
Strychnine phosphate is a derivative of strychnine, a highly toxic, colorless, bitter, crystalline alkaloid . It is often used as a pesticide, particularly for killing small vertebrates such as birds and rodents .
Synthesis Analysis
The synthesis of strychnine has been a benchmark for the evaluation of new synthetic strategies . The first chemical synthesis of strychnine was achieved by R. B. Woodward and his colleagues at Harvard in 1954 . Key steps in the synthesis include a base-mediated intramolecular Diels–Alder reaction of a tryptamine-derived Zincke aldehyde, a Ru-catalyzed trans-hydrosilylation of 1,4-butynediol, and a tandem Brook rearrangement/intramolecular conjugate addition reaction that affords the Wieland–Gumlich aldehyde .Molecular Structure Analysis
The molecular structure of strychnine phosphate can be identified either with a 1D experiment at high magnetic field or with HMBC and HSQC experiments at 1 T . The structure of strychnine was established by Robinson and confirmed by total synthesis .Chemical Reactions Analysis
The chemical reactions associated with strychnine involve various 1D and 2D experiments such as 1D 1H, 13C, DEPT, and 2D COSY, HETCOR, HSQC, HMBC and J-resolved spectroscopy to elucidate the molecular structure and skeleton of strychnine .Physical And Chemical Properties Analysis
While specific physical and chemical properties of strychnine phosphate were not found, strychnine is known to be a highly toxic, colorless, bitter, crystalline alkaloid . It is soluble in water and has a melting point of 270 °C .Scientific Research Applications
1. Medical Applications
Strychnine phosphate, derived from the Indian tree Strychnos nux-vomica and other Strychnos species, has been used in medicine for various treatments. These include non-ketotic hyperglycinaemia, impotence, and sleep apnoea (2003).
2. Cytotoxicity Studies
Research has investigated the cytotoxic effects of strychnine, where its interaction with DNA was explored. This includes studies on its effects on cell growth inhibition and toxicity in Vero cells (Liu et al., 2015).
3. Agricultural Use
Strychnine-coated wheat grain, containing strychnine phosphate, was used as a rodenticide in agriculture. Studies have been conducted to establish whether crops could absorb strychnine from such baits (Oliver et al., 2000).
4. Role in Plant Protection
Insects detect bitter compounds like strychnine through gustatory receptors. Strychnine is known for its effectiveness in protecting plants from pests by deterring feeding behavior (Lee et al., 2015).
5. Analytical Chemistry Applications
Strychnine phosphate has been the subject of various analytical methods, including its extraction and quantitative detection using high-performance liquid chromatography (HPLC) (X. We, 2015).
6. Biochemical Research
The alkaloid has been used in the study of its interactions with other biological molecules, such as DNA, revealing insights into its binding mechanisms and effects on DNA structure (Liu et al., 2015).
7. Biosynthesis Studies
Understanding the biosynthesis of strychnine has been a subject of interest, providing insights into its production and potential applications in various fields including pharmacology and biochemistry (Kandy & Chekan, 2022).
8. Pharmacological Research
Studies have examined the impact of strychnine on various biological processes, such as apoptosis in chondrocytes, providing insights into its potential therapeutic applications (Guo & Qin, 2021).
Safety and Hazards
Future Directions
The synthesis of strychnine has served as an inspiration for the development of novel synthetic methodologies, providing new synthetic strategies for the synthesis of Strychnos alkaloids . The pursuit of the total synthesis of Strychnos alkaloids has never stopped since the landmark synthesis of strychnine by Woodward .
properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;phosphoric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2.H3O4P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h1-5,13,16-17,19-20H,6-11H2;(H3,1,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIVZTFZIJTNDV-ZEYGOCRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965138 | |
Record name | Phosphoric acid--strychnidin-10-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Strychnine phosphate | |
CAS RN |
509-42-2 | |
Record name | Strychnidin-10-one, phosphate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=509-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Strychnine phosphate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid--strychnidin-10-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30965138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Strychnine phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STRYCHNINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09703TJV4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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